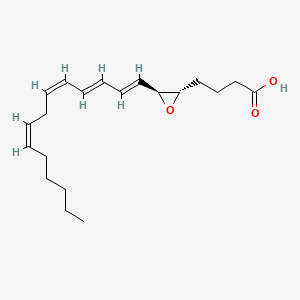

Leukotriene A4

Description

Structure

3D Structure

Properties

CAS No. |

72059-45-1 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1 |

InChI Key |

UFPQIRYSPUYQHK-WAQVJNLQSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |

Other CAS No. |

72059-45-1 |

physical_description |

Solid |

Synonyms |

Leukotriene A Leukotriene A 4 Leukotriene A-4 Leukotriene A4 Leukotrienes A LTA4 |

Origin of Product |

United States |

Biosynthesis of Leukotriene A4

Precursor Substrate: Arachidonic Acid Release

The journey to LTA4 begins with arachidonic acid, a polyunsaturated omega-6 fatty acid that is typically esterified and stored within the phospholipids (B1166683) of cell membranes. nih.govtg.org.aupatsnap.com Its release is a critical prerequisite for the synthesis of all eicosanoids, including leukotrienes. nih.govtg.org.au This liberation is not a random event but a controlled process initiated by various cellular stimuli. tg.org.au

Role of Phospholipase A2 (PLA2) Isoforms

The principal enzymes responsible for cleaving arachidonic acid from membrane phospholipids are members of the phospholipase A2 (PLA2) superfamily. nih.govwikipedia.orgdoi.org These enzymes catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, freeing arachidonic acid. wikipedia.orgelsevier.es

Several PLA2 isoforms are implicated in this process, with cytosolic phospholipase A2 (cPLA2) being a key player. nih.govnih.govresearchgate.net Upon cellular activation by various stimuli, including an increase in intracellular calcium, cPLA2 translocates from the cytosol to the nuclear envelope and other cellular membranes where its substrate, arachidonic acid-containing phospholipids, resides. atsjournals.orgatsjournals.orgatsjournals.org This translocation is a crucial step that brings the enzyme into close proximity with the other components of the leukotriene biosynthetic machinery. nih.govatsjournals.org Secretory phospholipase A2 (sPLA2) isoforms have also been shown to contribute to arachidonic acid release in certain cellular contexts. umich.eduaai.org

| Enzyme Family | Key Isoform | Location in Resting Cell | Activating Signal | Function in LTA4 Biosynthesis |

| Phospholipase A2 (PLA2) | Cytosolic (cPLA2) | Cytosol | Increased intracellular Ca2+, Phosphorylation | Translocates to the nuclear envelope to release arachidonic acid from membrane phospholipids. researchgate.netatsjournals.orgatsjournals.org |

| Phospholipase A2 (PLA2) | Secretory (sPLA2) | Secreted | Inflammatory stimuli | Contributes to arachidonic acid release, often working in concert with cPLA2. umich.eduaai.org |

Regulation of Arachidonic Acid Availability

The availability of free arachidonic acid is a rate-limiting factor for leukotriene synthesis. atsjournals.org Therefore, the activity of PLA2 enzymes is tightly regulated. Cellular activation by a variety of stimuli, such as antigens, cytokines, and bacterial peptides, can trigger the signaling cascades that lead to PLA2 activation and subsequent arachidonic acid release. nih.govumich.edu The concentration of free arachidonic acid within the cell is normally kept low due to constant re-esterification back into phospholipids. atsjournals.org This ensures that the production of potent mediators like leukotrienes only occurs upon specific stimulation. The regulation of PLA2 activity, therefore, represents a critical control point in the entire leukotriene biosynthetic pathway. umich.edu

Enzymatic Steps in Leukotriene A4 Formation

Once liberated, free arachidonic acid is rapidly converted into LTA4 through a two-step enzymatic process catalyzed by a single enzyme, 5-lipoxygenase (5-LO). tg.org.aunih.govreactome.orgfrontiersin.org

5-Lipoxygenase (5-LO) Activity

5-Lipoxygenase is the key enzyme in the biosynthesis of all leukotrienes. nih.govnih.gov It is primarily found in myeloid cells such as neutrophils, monocytes, macrophages, mast cells, and basophils. nih.govwikipedia.org For 5-LO to efficiently utilize arachidonic acid, it requires the presence of a nuclear membrane protein called the 5-lipoxygenase-activating protein (FLAP). nih.govumich.edu Upon cell stimulation, both 5-LO and cPLA2 translocate to the nuclear envelope, where FLAP is located, forming a biosynthetic complex. nih.govatsjournals.orgatsjournals.org FLAP is thought to bind the newly released arachidonic acid and present it to 5-LO for catalysis. nih.govatsjournals.org

| Enzyme/Protein | Location in Resting Cell | Activating Signal | Function in LTA4 Formation |

| 5-Lipoxygenase (5-LO) | Cytoplasm or Nucleus (cell type dependent) | Increased intracellular Ca2+ | Catalyzes the two-step conversion of arachidonic acid to LTA4. nih.govatsjournals.orgatsjournals.org |

| 5-Lipoxygenase-Activating Protein (FLAP) | Nuclear Envelope | - | Binds arachidonic acid and presents it to 5-LO. nih.govatsjournals.orgumich.edu |

The first catalytic step performed by 5-LO is the insertion of molecular oxygen into arachidonic acid. researchgate.netreactome.orgfrontiersin.org This dioxygenation reaction specifically occurs at the 5th carbon position of the arachidonic acid backbone, leading to the formation of an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.govresearchgate.netreactome.org

In the second step, the same 5-LO enzyme catalyzes the dehydration of the newly formed 5-HPETE. tg.org.aunih.govresearchgate.netreactome.org This reaction involves the removal of a water molecule and results in the formation of an unstable epoxide, this compound. tg.org.aunih.govreactome.org LTA4 is the final product of the initial phase of the leukotriene pathway and serves as the crucial substrate for the synthesis of downstream leukotrienes. altmeyers.orgnih.gov

Dioxygenation of Arachidonic Acid to 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE)

5-Lipoxygenase Activating Protein (FLAP) Role

The synthesis of leukotrienes from the substrate arachidonic acid is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP). plos.org FLAP, an 18 kDa integral membrane protein, is a crucial partner to 5-LO. slu.seresearchgate.net It is a member of the Membrane-Associated Proteins in Eicosanoid and Glutathione (B108866) metabolism (MAPEG) superfamily. slu.selsu.edu While other proteins in this family possess enzymatic functions, FLAP is unique in that it does not have any known enzymatic activity on its own. slu.seresearchgate.netlsu.edu Its primary role is to facilitate the conversion of arachidonic acid to this compound (LTA4) by 5-LO. lsu.eduplos.orgtaylorandfrancis.com This function is indispensable for the cellular production of leukotrienes from endogenous arachidonic acid. pnas.org The importance of FLAP is underscored by the observation that inhibitors targeting FLAP can block leukotriene synthesis in intact cells without directly affecting the catalytic activity of purified 5-LO. nih.gov

Membrane Association and Interaction with 5-LO

FLAP is an integral protein located within the nuclear membrane. wikipedia.orguniprot.org In resting myeloid cells, 5-LO is found in the cytoplasm and the nucleus. nih.gov However, upon cellular stimulation, which leads to an increase in intracellular calcium levels, both cytosolic and nuclear 5-LO translocate to the nuclear envelope, where FLAP is situated. nih.govatsjournals.orgnih.gov This co-localization at the nuclear membrane is a critical event for the initiation of leukotriene biosynthesis. lsu.edunih.gov

Several studies provide strong evidence for a functional interaction between FLAP and 5-LO. lsu.edu While 5-LO's translocation to the membrane is dependent on calcium ions and does not strictly require the presence of FLAP, the subsequent efficient synthesis of leukotrienes is dependent on FLAP. plos.orgbiorxiv.org Proximity ligation assays have demonstrated that 5-LO and FLAP come within a 40nm distance of each other following cell activation. lsu.edu Although a stable, direct binding between the two proteins has been a subject of investigation, current models suggest that FLAP acts as a crucial anchor or scaffold for 5-LO at the membrane. pnas.orguniprot.org This association creates a localized environment with a high concentration of the substrate for the enzyme to act upon. nih.gov The interaction is thought to be transient, forming a productive complex that assembles for leukotriene synthesis. researchgate.net In essence, upon cell activation, a biosynthetic complex is formed at the nuclear envelope, consisting of phospholipase A2 (which releases arachidonic acid), 5-LO, and FLAP, to produce LTA4. atsjournals.orgatsjournals.org

Facilitation of Substrate Presentation

A primary and essential function of FLAP in the biosynthesis of this compound is to facilitate the presentation of the substrate, arachidonic acid, to the 5-lipoxygenase enzyme. slu.seatsjournals.org After being released from membrane phospholipids by cytosolic phospholipase A2, free arachidonic acid binds to FLAP. atsjournals.org FLAP, acting as a transfer protein or scaffold, then presents the bound arachidonic acid to 5-LO. plos.orgatsjournals.orgresearchgate.net

This transfer mechanism is critical for the efficient conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step catalyzed by 5-LO, which is subsequently dehydrated by the same enzyme to form the unstable epoxide, this compound. researchgate.nettaylorandfrancis.comhmdb.ca FLAP essentially acts as a substrate provider for 5-LO, ensuring that the enzyme has access to arachidonic acid for catalysis. frontiersin.org This role is indispensable; in the absence of functional FLAP or when it is blocked by inhibitors, the ability of 5-LO to metabolize endogenous arachidonic acid is severely impaired. nih.govnih.gov Therefore, FLAP does not possess catalytic activity itself but is an essential regulatory protein that enables the efficient production of leukotrienes by ensuring the substrate is available to the 5-LO enzyme at the site of synthesis on the nuclear membrane. researchgate.net

Interactive Data Tables

Table 1: Key Proteins in this compound Biosynthesis Use the filter to view information on a specific protein.

| Protein | Abbreviation | Location | Function in LTA4 Synthesis |

| 5-Lipoxygenase | 5-LO | Cytosol, Nucleus (resting); Nuclear Envelope (activated) | Catalyzes the two-step conversion of Arachidonic Acid to this compound. hmdb.ca |

| 5-Lipoxygenase Activating Protein | FLAP | Nuclear Envelope | Binds and presents Arachidonic Acid to 5-LO, facilitating synthesis. slu.seatsjournals.org |

| Cytosolic Phospholipase A2 | cPLA2 | Cytosol (resting); Nuclear Envelope (activated) | Releases Arachidonic Acid from nuclear membrane phospholipids. atsjournals.org |

Enzymatic Conversion of Leukotriene A4 and Subsequent Metabolites

Conversion to Leukotriene B4 (LTB4)

The conversion of LTA4 to LTB4 is a critical step in the inflammatory cascade, as LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils. atsjournals.orgpatsnap.comontosight.ai This transformation is catalyzed by the enzyme Leukotriene A4 Hydrolase (LTA4H). altmeyers.orgpatsnap.comontosight.ai The production of LTB4 is crucial for the recruitment of immune cells to sites of inflammation. patsnap.comontosight.ai Cells capable of this conversion include neutrophils, monocytes, B and T lymphocytes, erythrocytes, and keratinocytes. altmeyers.org

This compound Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme. uniprot.orgresearchgate.net It possesses two distinct catalytic activities: an epoxide hydrolase function and an aminopeptidase (B13392206) function. uniprot.orgresearchgate.net While both activities reside within the same enzyme, they have different physiological roles. pnas.orgiucr.org The enzyme is a soluble, monomeric protein with a molecular weight of approximately 69 kDa. researchgate.net

The primary and most well-characterized role of LTA4H is its epoxide hydrolase activity, which specifically catalyzes the hydrolysis of the unstable epoxide LTA4 to form LTB4. ontosight.aiuniprot.org This reaction involves the addition of a water molecule to LTA4. ontosight.aiwikipedia.org The enzyme exhibits high substrate specificity, with LTA4 being the preferred substrate. researchgate.net The epoxide hydrolase activity is crucial for the production of the pro-inflammatory mediator LTB4. uniprot.org Structural studies have identified key amino acid residues, including Tyr-378, Glu-271, and Asp-375, as being essential for this catalytic function. researchgate.netnih.gov

In addition to its epoxide hydrolase activity, LTA4H also functions as an aminopeptidase, capable of cleaving the N-terminal amino acid from peptides. uniprot.orgresearchgate.net This activity is also dependent on the zinc ion in the active site. pnas.org The aminopeptidase function of LTA4H has a preference for N-terminal arginine residues. uniprot.orgnih.gov A notable substrate for this activity is the tripeptide Pro-Gly-Pro, a chemoattractant for neutrophils. uniprot.orgpnas.org By degrading Pro-Gly-Pro, the aminopeptidase activity of LTA4H may play a role in counteracting inflammation, thus exhibiting a dual, opposing function to its pro-inflammatory epoxide hydrolase activity. iucr.orgpnas.org However, the precise physiological relevance of the aminopeptidase activity is still under investigation. researchgate.net

The conversion of LTA4 to LTB4 by LTA4H is a highly stereoselective process. atsjournals.orgmdpi.com The enzyme-directed addition of a water molecule at carbon-12 of LTA4 results in the specific 12R-hydroxyl configuration of LTB4. nih.govpnas.org This stereospecificity is critical for the biological activity of LTB4. nih.govpnas.org The mechanism is thought to proceed through a carbocation intermediate. pnas.org Furthermore, LTA4H is responsible for establishing the specific Δ6-cis-Δ8-trans-Δ10-trans geometry of the conjugated triene system in LTB4, another key feature for its potent biological effects. atsjournals.org Studies combining molecular dynamics simulations and quantum mechanics/molecular mechanics calculations have provided a detailed view of this mechanism, highlighting the role of specific amino acid residues like Asp-375 in orienting the water molecule for the nucleophilic attack. nih.govmdpi.com

This compound Hydrolase (LTA4H) Enzyme Activity

Epoxide Hydrolase Function

Conversion to Cysteinyl Leukotrienes (CysLTs)

The alternative metabolic fate for LTA4 is its conversion into the family of cysteinyl leukotrienes (CysLTs), which includes LTC4, LTD4, and LTE4. atsjournals.orgsigmaaldrich.com These molecules are potent mediators of allergic and inflammatory responses, known for their ability to cause smooth muscle contraction and increase vascular permeability. wikipedia.orgsigmaaldrich.com

The initial and rate-limiting step in the formation of CysLTs is the conjugation of LTA4 with reduced glutathione (B108866) (GSH), a reaction catalyzed by the enzyme Leukotriene C4 Synthase (LTC4S). patsnap.comontosight.aidrugbank.com LTC4S is an integral membrane protein, often found in the nuclear envelope. nih.gov It functions as a homotrimer. drugbank.comnih.gov The expression of LTC4S is primarily limited to inflammatory cells such as mast cells and eosinophils. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of the thiol group of glutathione on the epoxide ring of LTA4, leading to the formation of LTC4. ontosight.ai LTC4 is then transported out of the cell and can be subsequently metabolized to LTD4 and LTE4. patsnap.comnih.gov

Interactive Data Tables

| Enzyme | Abbreviation | Function | Product(s) |

|---|---|---|---|

| This compound Hydrolase | LTA4H | Hydrolyzes this compound | Leukotriene B4 (LTB4) |

| Leukotriene C4 Synthase | LTC4S | Conjugates this compound with Glutathione | Leukotriene C4 (LTC4) |

| Catalytic Activity | Substrate(s) | Product(s) | Physiological Role |

|---|---|---|---|

| Epoxide Hydrolase | This compound (LTA4) | Leukotriene B4 (LTB4) | Pro-inflammatory |

| Aminopeptidase | Pro-Gly-Pro | Cleaved peptide | Anti-inflammatory (potential) |

Leukotriene C4 Synthase (LTC4S) Activity

Conjugation with Reduced Glutathione (GSH) to Form Leukotriene C4 (LTC4)

The initial and rate-limiting step in the formation of cysteinyl leukotrienes is the conjugation of LTA4 with reduced glutathione (GSH). ontosight.ainih.gov This reaction is catalyzed by the enzyme Leukotriene C4 synthase (LTC4S), a homodimeric integral membrane protein. reactome.orgplos.orgnih.gov

LTC4S exhibits high specificity for its substrates, LTA4 and GSH, and is distinct from other glutathione S-transferases. reactome.orgahajournals.org The enzyme is localized to the nuclear envelope and endoplasmic reticulum. wikipedia.orgwikigenes.org The catalytic mechanism involves the activation of the thiol group of GSH by a key arginine residue within the active site of LTC4S. nih.gov This activated thiol then attacks the epoxide ring of LTA4, leading to the stereospecific formation of Leukotriene C4 (LTC4). ontosight.ainih.gov The structure of human LTC4S reveals that each monomer consists of four transmembrane segments, creating a hydrophobic cleft that binds the substrates in a precise orientation for catalysis. nih.gov

Notably, microsomal glutathione S-transferase 2 (MGST2) can also catalyze the formation of LTC4, particularly in cells that lack LTC4S, such as endothelial cells. plos.orgresearchgate.net

Subsequent Metabolism of LTC4

Leukotriene C4 is further metabolized in a sequential manner by cell surface enzymes, leading to the production of other cysteinyl leukotrienes. capes.gov.brwikipedia.org

Gamma-Glutamyl Transpeptidase (GGT1) Action to Form Leukotriene D4 (LTD4)

The first step in the metabolism of LTC4 is the removal of the γ-glutamyl residue from the glutathione moiety. capes.gov.brpartners.orgpnas.org This reaction is catalyzed by gamma-glutamyl transpeptidase (GGT), specifically GGT1 and GGT5, which are located on the outer surface of the plasma membrane. reactome.org The hydrolysis of the gamma-glutamyl peptide bond of LTC4 results in the formation of Leukotriene D4 (LTD4). reactome.orgnih.gov Studies have shown that this conversion is a reversible process. reactome.org

Dipeptidase Activity to Form Leukotriene E4 (LTE4)

Following the formation of LTD4, a dipeptidase acts to cleave the glycine (B1666218) residue from the cysteinyl-glycyl portion of the molecule. capes.gov.brpartners.org This enzymatic action results in the formation of Leukotriene E4 (LTE4), the final and most stable of the cysteinyl leukotrienes. pnas.orgcaymanchem.com The enzyme responsible for this conversion is a membrane-bound dipeptidase. capes.gov.brarvojournals.org While membrane-bound dipeptidase (MBD) is a major contributor to this conversion in tissues like the kidney and lung, other enzymes can also catalyze this reaction, particularly in the small intestine and liver. pnas.org

Alternative Metabolic Fates of this compound (e.g., Lipoxin Biosynthesis Competition)

This compound stands at a critical juncture, as it can be directed towards the synthesis of another class of lipid mediators called lipoxins. This represents a key point of competition in the eicosanoid biosynthetic pathway. guidetopharmacology.org

The formation of lipoxins from LTA4 often occurs through transcellular metabolism, where LTA4 produced by one cell type, such as a neutrophil, is transferred to and metabolized by another cell type, like a platelet or airway epithelial cell. reactome.orgscielo.brersnet.org Within these recipient cells, enzymes such as 12-lipoxygenase (in platelets) or 15-lipoxygenase (in epithelial cells) can act on LTA4 to produce lipoxin A4 (LXA4) and lipoxin B4 (LXB4). researchgate.netguidetopharmacology.orgersnet.org

This creates a competitive scenario where the availability of LTA4 is contested between LTA4 hydrolase (leading to LTB4), LTC4 synthase (leading to cysteinyl leukotrienes), and the lipoxygenases involved in lipoxin synthesis. atsjournals.orgresearchgate.net The balance between these pathways is crucial, as leukotrienes are generally pro-inflammatory, while lipoxins are considered pro-resolving, meaning they help to terminate the inflammatory response. researchgate.netersnet.org An upregulation of 15-lipoxygenase activity, for instance, can favor the production of LXA4 at the expense of leukotriene synthesis by competing for the common LTA4 substrate. ersnet.org

Cellular and Molecular Regulation of Leukotriene A4 Pathway

Transcriptional and Translational Regulation of Biosynthetic Enzymes

The expression of the key enzymes in the LTA4 pathway is controlled at the level of gene transcription and translation, ensuring that these proteins are synthesized in the right cells and at the appropriate times.

The gene encoding 5-lipoxygenase (ALOX5), the pivotal enzyme in leukotriene biosynthesis, is located on chromosome 10 and spans approximately 82 kilobases (kb). frontiersin.org Its expression is primarily restricted to cells of myeloid origin, such as neutrophils, eosinophils, monocytes/macrophages, mast cells, and B-lymphocytes. atsjournals.orgwikipedia.org

The promoter region of the ALOX5 gene lacks a conventional TATA box but contains multiple GC-rich boxes that serve as binding sites for transcription factors like Specificity Protein 1 (Sp1) and Early Growth Response protein 1 (Egr-1). atsjournals.orgatlasgeneticsoncology.org These transcription factors are crucial for the constitutive and inducible expression of ALOX5. atsjournals.org In some leukemia cells, the fusion protein MLL-AF4 has been shown to strongly increase ALOX5 promoter activity by targeting the tandem GC box within the promoter sequence. frontiersin.org

The expression of ALOX5 can be induced by various inflammatory stimuli and cytokines, including transforming growth factor-β (TGF-β), granulocyte-monocyte colony-stimulating factor (GM-CSF), and interleukin-3 (IL-3). atsjournals.org This upregulation leads to increased ALOX5 mRNA, protein levels, and catalytic activity. atsjournals.org Furthermore, non-canonical functions of the 5-LO protein as a regulator of gene expression have been reported, where it can interfere with β-catenin/Wnt and TGFβ signaling pathways. frontiersin.org

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that catalyzes the hydrolysis of LTA4 to the pro-inflammatory mediator leukotriene B4 (LTB4). genecards.org The gene for LTA4H has been characterized, and its transcriptional regulation is an area of active research. nih.gov Studies have identified a positive regulatory region within the LTA4H promoter. nih.govaai.org For instance, in primary effusion lymphoma (PEL) cells, the LTA4H promoter exhibits significantly higher activity compared to other cell lines, and a specific positive cis-regulatory element has been identified in the promoter proximal region. nih.govaai.org

Leukotriene C4 synthase (LTC4S) is responsible for the conjugation of LTA4 with glutathione (B108866) to form leukotriene C4 (LTC4), the first step in the synthesis of cysteinyl leukotrienes. atsjournals.org The gene for LTC4S is located on chromosome 5q35. atsjournals.org Its expression is under tight transcriptional control and is limited to specific cell types, including eosinophils, mast cells, macrophages, and platelets. atsjournals.org The promoter region of the LTC4S gene contains binding sites for transcription factors such as Sp1, which are involved in regulating its expression. researchgate.net Studies have shown that the transcription of the LTC4S gene can be induced by factors like retinoic acid. nih.gov

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding the enzymes of the LTA4 pathway can significantly impact their expression and activity, contributing to inter-individual differences in inflammatory responses and disease susceptibility.

ALOX5: Polymorphisms in the promoter region of the ALOX5 gene have been identified. atlasgeneticsoncology.orgresearchgate.net These variations can alter the binding of transcription factors like Sp1 and Egr-1, thereby affecting the level of gene expression. atlasgeneticsoncology.org For example, a variant in the ALOX5 promoter has been associated with an increased risk of coronary artery disease. researchgate.netnih.gov However, other studies have not found a consistent association between ALOX5 polymorphisms and cardiovascular disease. researchgate.net

LTA4H: Several SNPs have been identified in the LTA4H gene. nih.govmdpi.com Some of these polymorphisms have been associated with altered LTB4 levels and an increased risk of conditions like myocardial infarction and ischemic stroke. mdpi.comnih.gov For instance, the rs2540489 polymorphism in the LTA4H gene has been linked to ischemic stroke of the large arteries. mdpi.com

LTC4S: A notable polymorphism in the LTC4S gene is an A to C transversion at position -444 upstream of the translation start site. atsjournals.org The -444C allele creates a binding site for the transcription factor activator protein-2 and is associated with enhanced gene transcription. atsjournals.org This polymorphism has been linked to aspirin-intolerant asthma, a condition characterized by the overproduction of cysteinyl leukotrienes. atsjournals.org The C allele of the rs730012 SNP in the LTC4S gene has been associated with increased susceptibility to ischemic stroke in some populations. nih.gov

Gene Expression of LTC4 Synthase (LTC4S)

Post-Translational Regulation of Enzymatic Activity

Following protein synthesis, the activity of the enzymes in the LTA4 pathway is further regulated by post-translational modifications and subcellular localization. These mechanisms allow for rapid and localized control of leukotriene production in response to cellular stimuli.

A critical step in the activation of the leukotriene pathway is the translocation of key enzymes from the cytosol to intracellular membranes, a process that is often dependent on an increase in intracellular calcium concentration.

Cytosolic Phospholipase A2 (cPLA2): cPLA2 is the enzyme responsible for releasing arachidonic acid, the substrate for 5-LO, from membrane phospholipids (B1166683). caymanchem.com In resting cells, cPLA2 is soluble in the cytosol. caymanchem.com Upon cellular stimulation and a subsequent rise in intracellular calcium levels, cPLA2 translocates to the nuclear envelope and endoplasmic reticulum. researchgate.netelsevier.es This translocation is mediated by its N-terminal C2 domain, which binds calcium. caymanchem.comresearchgate.net At the membrane, cPLA2 gains access to its phospholipid substrate, initiating the cascade of events leading to leukotriene synthesis. caymanchem.com

5-Lipoxygenase (5-LO): Similar to cPLA2, 5-LO is also a soluble protein found in the cytoplasm and nucleoplasm of resting cells. wikipedia.orguniprot.org Cellular activation triggers an influx of calcium, which binds to the N-terminal domain of 5-LO. researchgate.net This calcium binding induces a conformational change and promotes the translocation of 5-LO to the nuclear membrane. researchgate.netnih.gov At the nuclear membrane, 5-LO associates with the 5-lipoxygenase-activating protein (FLAP), which presents the arachidonic acid substrate to the enzyme, leading to the synthesis of LTA4. atlasgeneticsoncology.org The nuclear localization of 5-LO is a key regulatory step, and mutations that affect its ability to enter the nucleus can abolish its enzymatic activity. capes.gov.br Phosphorylation of 5-LO has also been suggested to influence its nuclear localization. capes.gov.br

Phosphorylation Events

Post-translational modification through phosphorylation is a critical mechanism for regulating the leukotriene biosynthetic pathway. The activities of key enzymes are modulated by various protein kinases, influencing their catalytic function and subcellular location.

The enzyme 5-lipoxygenase (5-LO), which catalyzes the initial steps in leukotriene synthesis, is a primary target for phosphorylation. nih.gov Several kinases can phosphorylate 5-LO at distinct serine residues, with varying effects on its activity and subsequent leukotriene production. nih.govsci-hub.ru

Activating Phosphorylation: Phosphorylation at Ser-271 by mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK-2 or MK-2) and at Ser-663 by extracellular signal-regulated kinase 2 (ERK2) generally leads to an increase in 5-LO activity. nih.govsci-hub.ru Polyunsaturated fatty acids, including the 5-LO substrate arachidonic acid, can promote these phosphorylation events. nih.gov In neutrophils, the phosphorylation of 5-LO at Ser-271 by MK-2/3 is associated with the enzyme's translocation from the cytosol to the nucleus, a crucial step for leukotriene synthesis. sci-hub.ru Similarly, upregulation of Ser-663 phosphorylation can induce leukotriene production. nih.gov

Inhibitory Phosphorylation: In contrast, phosphorylation at Ser-523 by protein kinase A (PKA) has an inhibitory effect. nih.govnih.gov This phosphorylation event directly suppresses the catalytic activity of 5-LO and can prevent its translocation to the nuclear membrane. nih.govaai.org This serves as a molecular basis for the suppression of 5-LO by agents that increase intracellular cAMP levels, which in turn activate PKA. nih.gov Therefore, the phosphorylation status of 5-LO at Ser-523 is a key determinant in switching between the production of pro-inflammatory leukotrienes and anti-inflammatory mediators. aai.org

Other enzymes in the pathway are also subject to regulation by phosphorylation. Cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from membrane phospholipids, is activated through phosphorylation. nih.govbiosciencepharma.com Leukotriene C4 synthase (LTC4S), an enzyme downstream of LTA4, is regulated by phosphorylation, with studies identifying Ser36 as a major phosphorylation site by p70S6k, which impairs its catalytic activity. nih.gov Furthermore, this compound hydrolase (LTA4H) activity in endothelial cells is regulated by a kinase/phosphatase cycle, where phosphorylation at Serine 415 renders the enzyme inactive. nih.gov

Table 1: Key Phosphorylation Events in the this compound Pathway

| Enzyme | Phosphorylation Site | Kinase | Effect on Activity | Reference(s) |

|---|---|---|---|---|

| 5-Lipoxygenase (5-LO) | Ser-271 | MAPKAPK-2 (MK-2) | Activation, Nuclear Translocation | nih.govsci-hub.ru |

| Ser-663 | ERK2 | Activation | nih.govsci-hub.ru | |

| Ser-523 | Protein Kinase A (PKA) | Inhibition, Prevents Nuclear Translocation | nih.govaai.org | |

| This compound Hydrolase (LTA4H) | Ser-415 | Endothelial Cell Kinase | Inhibition | nih.gov |

| Leukotriene C4 Synthase (LTC4S) | Ser-36 | p70S6k | Impaired Activity | nih.gov |

| Cytosolic Phospholipase A2 (cPLA2) | Multiple Serine Residues | Various | Activation | nih.govbiosciencepharma.com |

Protein-Protein Interactions (e.g., 5-LO and Coactosin-Like Protein)

The activity of 5-lipoxygenase (5-LO) is significantly influenced by its interaction with other proteins. These interactions are crucial for enzyme stability, localization, and substrate presentation, thereby directly regulating the production of this compound (LTA4). Two of the most important interacting partners are the 5-lipoxygenase-activating protein (FLAP) and coactosin-like protein (CLP).

5-LO and FLAP: FLAP is an 18-kDa integral nuclear membrane protein that is essential for cellular leukotriene synthesis. nih.govatsjournals.org Upon cell activation, both cytosolic and nuclear 5-LO translocate to the nuclear envelope, where FLAP is located. atsjournals.org FLAP is not a direct activator of 5-LO's catalytic activity but functions as a scaffold and a transfer protein. nih.govpnas.org It binds the substrate, arachidonic acid, and presents it to 5-LO, facilitating the efficient conversion to LTA4. nih.govatsjournals.org The interaction with FLAP is considered a critical step, and its absence or inhibition significantly reduces leukotriene production. pnas.org

5-LO and Coactosin-Like Protein (CLP): Coactosin-like protein (CLP) is another key protein that binds to 5-LO and modulates its function. nih.govnih.gov CLP acts as a chaperone for 5-LO, stabilizing the enzyme and upregulating the production of LTA4. d-nb.inforesearchgate.net Studies have revealed several ways in which CLP supports 5-LO activity:

Scaffolding Function: In the absence of a membrane, CLP can function as a scaffold for 5-LO, similar to the role of membranes, upregulating its activity. nih.govki.se

Enhanced LTA4 Production: When present with phosphatidylcholine (a membrane component), CLP can cause a significant, approximately three-fold, increase in the amount of LTA4 formed by 5-LO. nih.govki.se

Product Profile Modulation: CLP also influences the ratio of 5-LO products, increasing the proportion of 5-hydroxyeicosatetraenoic acid (5-HETE) relative to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.govki.se

In stimulated cells like polymorphonuclear leukocytes, both 5-LO and CLP translocate and associate with a nuclear fraction, suggesting they function together in a complex at the nuclear membrane to enhance leukotriene biosynthesis. nih.govnih.gov The interaction between 5-LO and CLP can be considered a potential target for reducing leukotriene production. pnas.org

Table 2: Effects of Protein-Protein Interactions on 5-LO Activity

| Interacting Protein | Key Function | Impact on LTA4 Synthesis | Reference(s) |

|---|---|---|---|

| 5-lipoxygenase-activating protein (FLAP) | Arachidonic acid transfer protein and scaffold | Essential for efficient LTA4 production in intact cells | nih.govatsjournals.orgpnas.org |

| Coactosin-like protein (CLP) | Chaperone, scaffold, and modulator | Upregulates LTA4 production, stabilizes 5-LO | nih.govd-nb.inforesearchgate.netki.se |

Feedback Mechanisms in Leukotriene Biosynthesis

The production of leukotrienes is regulated by feedback mechanisms that control the intensity and duration of the inflammatory signal. ontosight.ai These mechanisms involve both the inhibition of synthetic enzymes by their products and the metabolic degradation of the active leukotrienes.

One level of feedback regulation involves the inhibition of 5-lipoxygenase by its own products. ontosight.ai This product-induced inhibition helps to prevent the overproduction of leukotrienes.

A more prominent feedback mechanism involves the downstream product, Leukotriene B4 (LTB4). LTB4, once synthesized and released, can act on its receptors to activate the transcription factor PPARα. tandfonline.com This transcription factor, in turn, controls the expression of enzymes responsible for the degradation of LTB4 through ω-oxidation. tandfonline.com This process leads to the loss of LTB4's biological activity, effectively creating a feedback loop that restricts the duration of its pro-inflammatory action. tandfonline.com

Furthermore, the enzyme this compound hydrolase (LTA4H), which converts LTA4 to LTB4, is subject to suicide inactivation. uniprot.org This mechanism involves the binding of the substrate, LTA4, to a specific tyrosine residue (Tyr-379) in the enzyme, leading to its inactivation. uniprot.org This provides another layer of control, limiting the extent of LTB4 production from its precursor, LTA4. Additionally, LTA4H itself has a dual role; besides producing pro-inflammatory LTB4, its aminopeptidase (B13392206) activity can degrade the pro-inflammatory tripeptide Pro-Gly-Pro, thus contributing to the resolution of inflammation. uniprot.orgpnas.org

Transcellular Biosynthesis of Leukotrienes Via Leukotriene A4

Mechanism of Leukotriene A4 Export from Donor Cells

The primary donor cells in transcellular leukotriene biosynthesis are leukocytes, particularly neutrophils, which are rich in 5-lipoxygenase. jci.orgunc.eduif-pan.krakow.pl Upon activation, these cells rapidly convert arachidonic acid into LTA4. jci.orgunc.edu A significant portion of this newly synthesized LTA4 is not metabolized intracellularly but is instead released into the extracellular space. if-pan.krakow.pl Studies have shown that over 50% of the LTA4 produced by activated neutrophils can be exported. if-pan.krakow.pl

The exact mechanism of LTA4 export is not fully elucidated, but it is understood to be a rapid process, necessary due to the inherent instability of the LTA4 molecule. The export is thought to be facilitated by specific transport proteins, though these have not been definitively identified. Once in the extracellular milieu, the stability of LTA4 is enhanced by binding to proteins like albumin, which can protect it from non-enzymatic hydrolysis and facilitate its transfer to acceptor cells. nih.govosti.gov

Uptake and Further Metabolism by Acceptor Cells

Acceptor cells, which often lack the initial 5-LO enzyme, play a critical role in the transcellular pathway by taking up LTA4 and converting it into various bioactive leukotrienes. if-pan.krakow.plispub.com These cells express the terminal enzymes LTA4 hydrolase, which converts LTA4 to LTB4, and/or LTC4 synthase, which conjugates LTA4 with glutathione (B108866) to form LTC4. if-pan.krakow.platsjournals.org This division of labor allows for the production of a wider range of inflammatory mediators at a site of inflammation than any single cell type could produce alone.

Platelet Involvement in this compound Transcellular Metabolism

Platelets are another crucial acceptor cell type in the transcellular synthesis of leukotrienes. if-pan.krakow.plnih.govosti.gov Despite lacking 5-lipoxygenase, platelets possess a highly efficient LTC4 synthase. nih.govosti.govnih.gov When incubated with activated neutrophils, platelets can readily take up neutrophil-derived LTA4 and convert it into LTC4. nih.govosti.gov This interaction has been demonstrated to be a significant source of LTC4, a potent vasoconstrictor and pro-inflammatory mediator. nih.govosti.govnih.gov

| Enzyme | Product | Effect of Platelet Activation |

|---|---|---|

| LTC4 synthase | LTC4 | Inhibited |

| 12-lipoxygenase | Lipoxin A4 | Enhanced |

Physiological and Pathophysiological Implications of Transcellular Pathways

The transcellular biosynthesis of leukotrienes is not merely a biochemical curiosity but has significant physiological and pathophysiological consequences. jci.orgnih.gov This pathway allows for a localized and amplified inflammatory response, where the profile of leukotriene production is determined by the specific combination of interacting cells. nih.gov

In physiological host defense, this mechanism can be beneficial, enabling a rapid and robust response to infection or injury. if-pan.krakow.plnih.gov For example, the production of LTB4 can recruit more immune cells to the site of infection, while cysteinyl leukotrienes can increase vascular permeability to allow for the influx of plasma proteins and other immune components. mdpi.comnih.gov

However, in chronic inflammatory diseases, this process can become detrimental. The overproduction of leukotrienes through transcellular pathways is implicated in the pathology of various conditions, including:

Asthma: Transcellular synthesis of LTB4 and cysteinyl leukotrienes in the airways contributes to bronchoconstriction, mucus secretion, and airway hyperresponsiveness. um.esnih.gov

Inflammatory Bowel Disease: Elevated levels of LTB4, potentially generated through transcellular metabolism, are found in inflamed intestinal tissue. um.esmdpi.com

Rheumatoid Arthritis: LTB4 is a potent chemoattractant for neutrophils, which are abundant in the inflamed joints of rheumatoid arthritis patients. mdpi.compatsnap.com

Cardiovascular Disease: Transcellular production of LTC4 in the coronary arteries can lead to vasoconstriction and has been implicated in myocardial ischemia. if-pan.krakow.plkarger.com The LTB4 pathway has also been linked to atherosclerosis. researchgate.net

| Disease | Key Leukotriene(s) | Contributing Cell Interactions | Pathological Consequence |

|---|---|---|---|

| Asthma | LTB4, Cysteinyl LTs | Neutrophil-Epithelial Cell | Bronchoconstriction, Inflammation um.esnih.gov |

| Inflammatory Bowel Disease | LTB4 | Neutrophil-Epithelial Cell | Intestinal Inflammation um.esmdpi.com |

| Rheumatoid Arthritis | LTB4 | Neutrophil-Synoviocyte | Joint Inflammation, Neutrophil Infiltration mdpi.compatsnap.com |

| Myocardial Ischemia | LTC4 | Neutrophil-Endothelial Cell/Platelet | Coronary Vasoconstriction if-pan.krakow.plkarger.com |

Biological Significance of Leukotriene A4 As a Lipid Mediator Precursor

Contribution to Pro-inflammatory Lipid Mediator Generation (via LTB4)

The conversion of LTA4 to LTB4 is a key step in the generation of a potent pro-inflammatory signal. This enzymatic hydration is catalyzed by the cytosolic enzyme Leukotriene A4 hydrolase (LTA4H). researchgate.netcore.ac.ukontosight.ai LTB4 is recognized as one of the most powerful chemotactic agents known, orchestrating the early stages of the inflammatory response by recruiting and activating leukocytes. mdpi.comersnet.org

Leukocyte Chemoattraction and Activation

LTB4 is a primary mediator of leukocyte recruitment and activation at sites of inflammation and tissue injury. researchgate.netfrontiersin.org It acts as a potent chemoattractant, inducing the directional migration of various immune cells, particularly neutrophils, but also monocytes, eosinophils, macrophages, and T cells. scielo.brfrontiersin.orgdovepress.comd-nb.infonews-medical.net The primary function of LTB4 is to recruit neutrophils to areas of tissue damage. This chemotactic effect is mediated through high-affinity G protein-coupled receptors, primarily the LTB4 receptor 1 (BLT1), expressed on the surface of these cells. d-nb.info

Beyond simply attracting leukocytes, LTB4 also stimulates their activation. atsjournals.orgfrontiersin.org This activation encompasses a range of pro-inflammatory functions, including the enhancement of phagocytosis, the release of lysosomal enzymes, the generation of reactive oxygen species like superoxide, and the production of inflammatory cytokines. atsjournals.orgmdpi.com These actions collectively amplify the inflammatory cascade and contribute to host defense.

Regulation of Immune Cell Trafficking

LTB4 plays a significant role in the broader regulation of immune cell trafficking, influencing both innate and adaptive immunity. atsjournals.org Its ability to direct leukocytes is crucial not only for acute inflammatory responses but also for the orchestrated movement of immune cells in more complex processes. For instance, LTB4 signaling via the BLT1 receptor is essential for the migration of CD8+ T cells into tumors, a critical step for effective anti-tumor immunity.

Furthermore, LTB4 influences the trafficking of dendritic cells (DCs), which are key antigen-presenting cells that link innate and adaptive immunity. LTB4 can promote the migration of both immature and mature DCs and has been shown to rapidly increase the expression of the chemokine receptor CCR7. atsjournals.org Upregulation of CCR7 is critical for the migration of DCs from peripheral tissues to secondary lymphoid organs, where they initiate T cell priming and shape the adaptive immune response. atsjournals.org This demonstrates that the influence of LTA4-derived LTB4 extends beyond acute inflammation to the strategic positioning of key immune cells for a coordinated immune defense. atsjournals.org

Contribution to Spasmogenic and Vasoactive Lipid Mediator Generation (via CysLTs)

In an alternative metabolic pathway, LTA4 is converted into the family of cysteinyl leukotrienes (CysLTs), which includes Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4). atsjournals.orgcore.ac.uk This conversion is initiated by the enzyme LTC4 synthase, which conjugates LTA4 with the tripeptide glutathione (B108866) to form LTC4. d-nb.info LTC4 is then sequentially metabolized in the extracellular space to the more stable LTD4 and LTE4. core.ac.uk Collectively, these CysLTs are powerful mediators known for their spasmogenic (smooth muscle-contracting) and vasoactive properties. researchgate.netatsjournals.org

Regulation of Smooth Muscle Tone (e.g., Bronchoconstriction)

CysLTs are exceptionally potent constrictors of smooth muscle, particularly in the airways. atsjournals.org Their actions are a major contributor to bronchoconstriction, the narrowing of the airways that is a hallmark of asthma. nih.govatsjournals.org CysLTs exert this effect by binding to specific receptors on airway smooth muscle cells, primarily the CysLT1 receptor. nih.gov The potency of CysLTs in causing bronchoconstriction is estimated to be at least 1,000-fold greater than that of histamine. nih.gov The release of CysLTs in conditions like asthma leads to increased airway resistance and respiratory distress. atsjournals.org Their established role in regulating bronchomotor tone has led to the development of therapies that either inhibit their synthesis or block their receptors.

Vascular Permeability Modulation

In addition to their effects on smooth muscle, CysLTs are potent modulators of vascular permeability. atsjournals.org They act on the microvasculature, particularly postcapillary venules, to increase permeability, which facilitates the leakage of plasma and proteins from the bloodstream into the surrounding tissue. atsjournals.orgnih.govdovepress.com This process, known as plasma extravasation, leads to edema, a characteristic sign of inflammation. atsjournals.org The cysteinyl leukotrienes are recognized as potent inducers of this effect, contributing significantly to the swelling associated with inflammatory and allergic reactions. atsjournals.orgdovepress.com Studies suggest that the CysLT2 receptor, in particular, plays a role in regulating endothelial cell permeability. nih.gov

Interplay with Pro-resolving Lipid Mediator Pathways (e.g., Lipoxin Biosynthesis)

Beyond its role as a precursor to pro-inflammatory and spasmogenic mediators, LTA4 is a key substrate in the biosynthesis of specialized pro-resolving mediators (SPMs), most notably the lipoxins. atsjournals.orgatsjournals.org Lipoxins, such as Lipoxin A4 (LXA4), are endogenous anti-inflammatory molecules that actively promote the resolution of inflammation, a process critical for returning tissue to homeostasis. core.ac.uk

The biosynthesis of lipoxins from LTA4 occurs through a process known as transcellular metabolism, which requires the interaction of at least two different cell types. nih.govfrontiersin.org In this pathway, a donor cell, typically a neutrophil, synthesizes and releases LTA4. nih.gov This LTA4 can then be taken up by an adjacent acceptor cell, such as a platelet or an airway epithelial cell, that expresses a different lipoxygenase enzyme (e.g., 12-LO in platelets or 15-LO in epithelial cells). nih.govatsjournals.orgdovepress.com This second lipoxygenase then converts the neutrophil-derived LTA4 into LXA4. nih.govdovepress.com

Competitive Substrate Utilization

The fate of this compound (LTA4) is a prime example of competitive substrate utilization, where multiple enzymes compete for the same unstable intermediate, thereby directing the biological response towards either pro-inflammatory or anti-inflammatory outcomes. scielo.br Once synthesized from arachidonic acid by 5-lipoxygenase (5-LO), LTA4 can be enzymatically converted by this compound hydrolase (LTA4H) to the pro-inflammatory chemoattractant Leukotriene B4 (LTB4), or by Leukotriene C4 synthase (LTC4S) to Leukotriene C4 (LTC4), the precursor of the cysteinyl leukotrienes. atsjournals.orgimrpress.com

However, in settings where different cell types interact, a process known as transcellular biosynthesis occurs. scielo.br For instance, neutrophils, which are rich in 5-LO and LTA4H, can produce and release LTA4. scielo.br This released LTA4 can then be taken up by adjacent cells, such as platelets, which lack 5-LO but express 12-lipoxygenase (12-LO). scielo.brdovepress.com Platelet 12-LO can then convert the neutrophil-derived LTA4 into lipoxins, such as Lipoxin A4 (LXA4), which are potent anti-inflammatory and pro-resolving mediators. scielo.brdovepress.com

This competition between LTA4H within the neutrophil and 12-LO in the platelet for the same LTA4 substrate is a critical control point in the inflammatory response. scielo.br The balance between the formation of pro-inflammatory LTB4 and anti-inflammatory lipoxins is therefore highly dependent on the cellular composition at the site of inflammation and the relative activities of the competing enzymes. scielo.br

Furthermore, LTA4H itself is a bifunctional enzyme, possessing both epoxide hydrolase activity (producing LTB4) and aminopeptidase (B13392206) activity. nih.govuniprot.org The aminopeptidase function can degrade pro-inflammatory peptides like Pro-Gly-Pro (PGP), a neutrophil chemoattractant. nih.govresearchgate.net This dual functionality adds another layer of complexity, as the enzyme that produces the pro-inflammatory mediator LTB4 can also contribute to the resolution of inflammation by degrading another inflammatory signal. nih.govpnas.org

Table 2: Competing Pathways for LTA4 Metabolism

| Pathway | Key Enzyme(s) | Primary Product(s) | Biological Outcome |

|---|---|---|---|

| Intracellular (e.g., in Neutrophils) | This compound Hydrolase (LTA4H) | Leukotriene B4 (LTB4) | Pro-inflammatory atsjournals.orgwikipedia.org |

| Intracellular (e.g., in Mast Cells, Eosinophils) | Leukotriene C4 Synthase (LTC4S) | Leukotriene C4 (LTC4) | Pro-inflammatory wikipedia.orgimrpress.com |

| Transcellular (e.g., Neutrophil to Platelet) | 12-Lipoxygenase (12-LO) | Lipoxin A4 (LXA4), Lipoxin B4 (LXB4) | Anti-inflammatory, Pro-resolving scielo.brdovepress.com |

Lipid Mediator Class-Switching Concepts

The concept of lipid mediator class-switching describes a temporal shift in the profile of lipid mediators produced during an inflammatory response, from predominantly pro-inflammatory molecules at the onset to anti-inflammatory, pro-resolving mediators during the resolution phase. ahajournals.orgnews-medical.net this compound (LTA4) is a central player in this process.

During the initial phase of acute inflammation, the 5-lipoxygenase (5-LO) pathway is dominant, leading to the production of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4) from LTA4. mdpi.comnih.gov This initial wave of pro-inflammatory mediators, including prostaglandins (B1171923) like PGE2, helps to initiate the inflammatory response. researchgate.net

However, as the inflammatory response progresses, these early mediators can trigger a switch in enzyme expression and activity. ahajournals.org For example, prostaglandins can induce the expression of 15-lipoxygenase (15-LO). mdpi.com This sets the stage for a switch from the 5-LO-dominated pathway to a cooperative pathway involving both 5-LO and 15-LO, or 5-LO and 12-lipoxygenase in the case of platelet-leukocyte interactions. scielo.brahajournals.org

This enzymatic shift redirects the metabolism of arachidonic acid and the intermediate LTA4 away from the production of pro-inflammatory leukotrienes and towards the synthesis of anti-inflammatory lipoxins. nih.govbiorxiv.org For instance, LTA4 produced by neutrophils can be converted by 12-lipoxygenase in platelets to form Lipoxin A4 (LXA4). scielo.br LXA4 then acts to inhibit further neutrophil recruitment and promote the resolution of inflammation. scielo.brresearchgate.net

This "reprogramming" of leukocytes to generate pro-resolving lipid mediators from the same precursors as pro-inflammatory ones is a key mechanism for ensuring the timely termination of the inflammatory response and the restoration of tissue homeostasis. ahajournals.orgnih.gov A failure in this lipid mediator class-switching process can lead to unresolved, chronic inflammation. news-medical.net

Research Methodologies for Leukotriene A4 and Its Pathway

In Vitro Experimental Models for Biosynthesis and Metabolism Studies

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of LTA4 metabolism in a controlled environment, free from the complexities of a whole organism.

Cell-Free Systems

Cell-free systems, utilizing homogenates or purified enzyme preparations, provide a simplified environment to study specific enzymatic conversions. For instance, the conversion of LTA4 to Leukotriene B4 (LTB4) has been demonstrated using the 100,000 x g supernatant fraction from sonified rat basophilic leukemia cells, which contains the necessary epoxide hydrolase activity. nih.gov This approach allows for the investigation of enzyme kinetics and the effects of inhibitors on specific metabolic steps. nih.gov Studies have shown that LTA4 methyl ester can be as effective a substrate as the sodium salt of LTA4 for the synthesis of Leukotriene C4 (LTC4) in cell-free extracts from various tissues, including rat liver and human lungs. nih.gov Cell-free supernatants from platelet lysates have also been used to demonstrate the transformation of LTA4 into lipoxins. jci.org

Organ Perfusion Models (e.g., Isolated Lungs)

Organ perfusion models, such as isolated perfused lungs, provide a more integrated system to study the interplay between different cell types within an organ structure. These models have been instrumental in providing indirect evidence for the intercellular transfer of LTA4. For example, in isolated, blood-free perfused rabbit lungs, the co-administration of PMNs and a stimulant leads to a marked increase in cysteinyl-leukotriene production, suggesting that LTA4 from the neutrophils is metabolized by the lung tissue. nih.gov Similarly, studies using isolated perfused rat lungs have investigated the effects of LTA4 hydrolase inhibitors on leukotriene formation and pulmonary artery pressure. nih.gov The isolated rabbit heart has also been used as a model to study the transcellular biosynthesis of sulfidopeptide-leukotrienes and their effects on coronary vasculature. ashpublications.org

Analytical Techniques for Leukotriene A4 and Metabolite Detection

The chemical instability and low concentrations of LTA4 and its metabolites necessitate highly sensitive and specific analytical techniques for their detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a cornerstone for the separation and analysis of leukotrienes. creative-proteomics.comtcichemicals.com This technique allows for the separation of complex mixtures of eicosanoids from biological samples. creative-proteomics.com The separated compounds can then be detected by ultraviolet (UV) spectrophotometry, often by monitoring their characteristic UV absorbance spectra. nih.govnih.gov Recent advancements have led to the development of HPLC stationary phases that are stable at high pH, which is crucial for the direct analysis of acid-sensitive eicosanoids like LTA4. nih.govacs.org

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the identification and quantification of LTA4 and its metabolites. creative-proteomics.com When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool known as LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is widely used for its ability to distinguish between different leukotriene isomers. creative-proteomics.com Tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity, allowing for the quantification of multiple leukotrienes simultaneously in complex biological matrices. creative-proteomics.comfrontiersin.orgfrontiersin.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing leukotrienes. nih.gov Using ESI, the molecular anion [M-H]⁻ of LTA4 can be observed at an m/z of 317. nih.govacs.org An assay using electrospray ionization negative ion tandem mass spectrometry has been developed to identify and quantify the major product of the reaction between LTA4 and deoxyguanosine. nih.gov

The table below lists the key analytical techniques and their applications in LTA4 research.

| Analytical Technique | Application | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of LTA4 and its metabolites. tcichemicals.com | Often coupled with UV detection. nih.govnih.gov High pH stable columns allow for direct analysis of acid-sensitive compounds. nih.gov |

| Mass Spectrometry (MS) | Identification and structural elucidation of leukotrienes. creative-proteomics.com | Highly sensitive and specific. creative-proteomics.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and sensitive detection of leukotriene isomers. creative-proteomics.com | Combines the separation power of HPLC with the specificity of MS. creative-proteomics.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantification of multiple leukotrienes in complex biological samples. creative-proteomics.comfrontiersin.orgfrontiersin.org | Offers very high sensitivity and specificity. creative-proteomics.com |

Structural Biology Approaches (e.g., X-ray Crystallography of Enzymes)

Understanding the three-dimensional structure of the enzymes in the LTA4 pathway is fundamental to comprehending their mechanism of action and for designing specific inhibitors. X-ray crystallography is the primary technique used to determine these high-resolution structures.

The crystal structure of human LTA4 hydrolase has been solved, revealing a protein folded into three domains that form a deep cleft containing the catalytic zinc (Zn2+) ion. pnas.orgresearchgate.net High-resolution crystal structures of LTA4H in complex with its substrate LTA4 and with inhibitors like bestatin (B1682670) have provided significant insights. wikigenes.orgpnas.org These structures have elucidated the structural basis of the enzyme's dual epoxide hydrolase and aminopeptidase (B13392206) activities, identifying key amino acid residues such as Glu-271, Tyr-383, and Asp-375 involved in catalysis. pnas.orgresearchgate.net The structural data also revealed that the enzyme exists in different conformations, suggesting that substrate entry into the active site is a dynamic process involving the movement of multiple domains. pnas.org This knowledge is critical for the rational design of drugs targeting LTA4H. pnas.orgki.se

Similarly, the crystal structure of human 5-lipoxygenase (5-LOX), the key enzyme initiating leukotriene synthesis, has been determined at 2.4 Å resolution. nih.gov Structural studies revealed an N-terminal β-barrel domain and a larger catalytic domain that holds the active-site iron. biorxiv.org Crystallographic "snapshots" have captured 5-LOX in both "closed" and "open" conformations, where access to the catalytic iron is either blocked or accessible. biorxiv.org This provides a structural framework for understanding how the enzyme is regulated through its interactions with substrates and membranes. biorxiv.org The structure of human 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for leukotriene biosynthesis, has also been solved in complex with inhibitors. nih.gov These structures show that inhibitors bind within membrane-embedded pockets, preventing arachidonic acid from accessing 5-LOX and thus blocking leukotriene synthesis. nih.gov

| Enzyme/Protein | Organism | Resolution (Å) | Key Structural Insights | Reference |

|---|---|---|---|---|

| This compound Hydrolase (LTA4H) | Human | 1.95 | Complex with inhibitor bestatin, revealing three-domain structure and active site details. | wikigenes.orgresearchgate.net |

| This compound Hydrolase (LTA4H) | Human | High-resolution | Complex with substrate LTA4, showing dynamic domain movements upon substrate binding. | pnas.org |

| 5-Lipoxygenase (5-LOX) | Human | 2.4 | Structure of a stabilized form, revealing details of the catalytic domain and iron-binding site. | nih.gov |

| 5-Lipoxygenase-Activating Protein (FLAP) | Human | 4.0 - 4.2 | Complex with two different inhibitors, showing how they block the substrate-binding pocket. | nih.gov |

| This compound Hydrolase (LTA4H) | Saccharomyces cerevisiae | 2.3 | Structure solved to study the enzyme's activities from an evolutionary perspective. | nih.gov |

Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. In the context of the LTA4 pathway, QSAR is a powerful tool for designing and predicting the potency of novel enzyme inhibitors.

Numerous QSAR studies have focused on inhibitors of LTA4 hydrolase (LTA4H). conicet.gov.ar These studies aim to build mathematical models that can predict the inhibitory activity (often expressed as IC50 values) of new compounds based on their physicochemical properties, known as molecular descriptors. conicet.gov.arnih.gov For example, one study developed a QSAR model using a genetic function approximation on a set of 26 diverse LTA4H inhibitors. nih.gov This six-descriptor model showed a good correlation between the predicted and actual biological activities and was subsequently used to screen a database for new potential inhibitors. nih.gov Another study generated a QSAR model for a series of 50 N-alkyl glycine (B1666218) amides, resulting in a four-descriptor model with high predictive capacity. conicet.gov.ar

More advanced machine learning methods, such as support vector machine (SVM), random forest (RF), and LightGBM, are increasingly being applied to develop more accurate QSAR models. researchgate.netresearchgate.net One such study built classification models for 463 LTA4H inhibitors, identifying key structural scaffolds (like diphenylmethane (B89790) or diphenyl ether) common in highly active compounds. researchgate.net The same research also developed a QSAR model for 172 inhibitors using SVM, which yielded a high coefficient of determination, indicating strong predictive power. researchgate.net Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been used to study benzimidazole, benzoxazole, and other heterocyclic inhibitors of LTA4H, providing insights into the structure-activity relationships that can guide the design of new, more potent compounds. QSAR models have also been developed for inhibitors of 5-Lipoxygenase Activating Protein (FLAP), another key target in the pathway. scispace.com

| Enzyme Target | Inhibitor Class | Modeling Method | Key Finding / Model Performance | Reference |

|---|---|---|---|---|

| LTA4 Hydrolase | Diverse compounds | Genetic Function Approximation | A six-descriptor model was developed and used for virtual screening of new leads. | nih.gov |

| LTA4 Hydrolase | N-alkyl glycine amides | Multiple Linear Regression (MLR) | A four-descriptor model with high predictive capacity (Rtest = 0.714) was generated. | conicet.gov.ar |

| LTA4 Hydrolase | Diverse compounds | Random Forest (RF), SVM | RF classification model achieved 88.96% accuracy; SVM QSAR model had R² of 0.81 (training) and 0.79 (test). | researchgate.net |

| LTA4 Hydrolase | Benzimidazoles, etc. | 3D-QSAR (CoMFA/CoMSIA) | A predictive model (r²test = 0.851) was used to design new inhibitors with predicted nanomolar IC50 values. | |

| FLAP | Diverse compounds | Kernel Partial Least Squares (KPLS) | A 2D QSAR model with an outstanding regression coefficient (R² = 0.9624) was developed. | scispace.com |

Compound Reference Table

| Compound Name |

|---|

| 5-hydroxy-6,8,11,14-icosatetraenoic acid |

| Arachidonic Acid |

| Bestatin |

| Dexamethasone |

| Diphenylmethane |

| Glutathione (B108866) |

| This compound (LTA4) |

| Leukotriene B4 (LTB4) |

| Leukotriene C4 (LTC4) |

| Leukotriene D4 (LTD4) |

| Leukotriene E4 (LTE4) |

| Pro-Gly-Pro (PGP) |

| Puromycin |

| Zinc (Zn2+) |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide profound insights into the interactions between ligands and proteins at an atomic level. These methodologies are instrumental in the study of the this compound (LTA4) pathway, particularly for understanding enzyme mechanisms and for the rational design of novel inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com This technique is widely used to screen virtual libraries of compounds to identify potential inhibitors of key enzymes in the LTA4 pathway, such as 5-lipoxygenase (5-LOX) and this compound hydrolase (LTA4H). acs.orgnih.gov

Research efforts have employed various docking programs like GOLD, AutoDock Vina, and PyRx to investigate the binding of substrates and inhibitors. mdpi.comacs.orgthesciencein.org For instance, a molecular docking study on LTA4H, using its crystal structure from the Protein Data Bank (PDB), aimed to identify how inhibitors bind within the active site. conicet.gov.ar In one such study, a library of 4,966 drug-like compounds was docked into the active site of LTA4H to identify potential dual inhibitors for both LTA4H and leukotriene C4 synthase. acs.orgnih.gov These simulations can estimate the free energy of binding (ΔGbind), providing a quantitative measure of the affinity between the enzyme and the ligand. conicet.gov.ararxiv.org A study focusing on colorectal cancer identified a potential LTA4H inhibitor with a docking score of -8.8 kcal/mol, which was more favorable than the standard drug Bestatin (-7.4 kcal/mol). thesciencein.org Docking studies have also been crucial in proposing binding models for LTA4 itself within the LTA4H active site, revealing that the substrate is held by multiple weak interactions and a key hydrogen bond to the amino acid residue Arginine 563. arxiv.org

Key Findings from Molecular Docking Studies

Identification of Key Residues: Docking simulations have identified specific amino acid residues critical for ligand binding. For LTA4H, residues such as Phe314, Val367, Tyr378, and Arg563 are frequently implicated in inhibitor interactions. arxiv.orgnih.gov For 5-LOX, residues like His499, His504, and Ile839 are part of the active pocket. researchgate.net

Virtual Screening: The technique is effective for screening large compound databases to find novel inhibitor scaffolds. nih.govnih.gov A hybrid 3D structure-based pharmacophore model, combined with docking, successfully identified a compound that inhibited 73.6% of LTA4H's basal activity. nih.gov

Understanding Selectivity: By comparing the docking poses and scores of inhibitors against different enzymes (e.g., COX-2 vs. 5-LOX), researchers can predict the selectivity of dual inhibitors. bohrium.com

Interactive Data Table: Molecular Docking Studies on the LTA4 Pathway

| Target Enzyme | Ligand(s) Studied | Docking Software | Key Findings & Important Residues | Reference(s) |

|---|---|---|---|---|

| This compound Hydrolase (LTA4H) | N-alkyl glycine amides | Not Specified | Identified potential inhibitors with predicted IC50 values <10 nM. | conicet.gov.ar |

| LTA4H | 4,966 druglike compounds | GOLD | Identified potential dual inhibitors of LTA4H and LTC4S. | acs.orgnih.gov |

| LTA4H | Database Hits (from Maybridge) | Not Specified | Identified five potential inhibitors; the most active showed 73.6% inhibition. | nih.gov |

| LTA4H | Potential inhibitors for colorectal cancer | PyRx | Found a lead compound with a docking score of -8.8 kcal/mol. | thesciencein.org |

| LTA4H | This compound (substrate) | Not Specified | Proposed a binding model where LTA4 forms a hydrogen bond with Arg563. | arxiv.org |

| 5-Lipoxygenase (5-LOX) | Flavonoids | GLIDE | Identified compounds with dual COX-2/5-LOX inhibitory potential; noted H-bond with Ala424. | bohrium.com |

| 5-Lipoxygenase (5-LOX) | Kaempferia galanga compounds | PLANTS | δ-3-carene showed the best affinity for 5-LOX compared to the reference drug Zileuton. | |

| 5-Lipoxygenase (5-LOX) | Coumarin derivatives | iGEMDOCK | A compound with a benzoyl ring at the 3-position showed the best docking score and inhibitory activity. | mdpi.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the enzyme-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. plos.org This methodology is crucial for assessing the stability of binding poses predicted by docking and for understanding the intricate mechanisms of enzyme catalysis and inhibition. plos.orgmdpi.com

MD simulations of LTA4H have provided valuable information on why structurally similar compounds can have vastly different inhibitory activities. plos.org By simulating the enzyme-inhibitor complexes, researchers observed that subtle structural differences in inhibitors could significantly affect their interaction with key residues like R563 and K565, impacting their biological activity. plos.org In another study, MD simulations were used to investigate the structural origins for the loss of catalytic activity in LTA4H mutants (e.g., E271Q, R563A). plos.org The simulations revealed conformational changes that were not apparent in the static crystal structures, explaining the experimental loss of function. plos.org

Combining MD with quantum mechanics/molecular mechanics (QM/MM) calculations has allowed for a detailed, step-by-step reconstruction of the conversion of LTA4 to LTB4. mdpi.com These simulations showed that the reaction involves the opening of the epoxide ring followed by a twist in the triene structure of the substrate, which is stabilized by π-π stacking interactions with tyrosine residues (TYR267 and TYR378). mdpi.com Furthermore, MD simulations have been used to explore the selective inhibition of LTA4H's hydrolase activity. A study on the inhibitor ARM1 revealed that its binding leads to a more stable active site conformation compared to non-selective inhibitors, providing a molecular basis for its selectivity. nih.gov

Key Findings from Molecular Dynamics Simulations

Complex Stability: MD simulations are used to validate docking results by assessing the stability of the ligand in the binding pocket over a simulation period (e.g., 100 ns). researchgate.net

Conformational Changes: They reveal how inhibitor or substrate binding can induce conformational changes in the enzyme, which are critical for its function or inhibition. mdpi.complos.org

Mechanistic Insights: Simulations can elucidate complex reaction mechanisms, such as the stereoselective addition of a water molecule during the conversion of LTA4 to LTB4. mdpi.com

Explaining Activity Differences: MD can explain differences in the inhibitory profiles of structurally similar compounds by analyzing their dynamic interactions with the enzyme. plos.org

Interactive Data Table: Molecular Dynamics Simulation Studies on the LTA4 Pathway

| System Studied | Simulation Goal | Key Insights | Reference(s) |

|---|---|---|---|

| LTA4H with various inhibitors | To understand differences in inhibitory activity. | An additional thiophene (B33073) moiety in the most active inhibitor helped it interact with key residues R563 and K565. | plos.org |

| LTA4H (wild-type and mutants) with LTA4 | To investigate the loss of catalytic function in mutants. | Revealed structural and conformational changes not seen in static crystal structures that explained the loss of function. | plos.org |

| LTA4H with selective (ARM1) and non-selective (SC-57461A) inhibitors | To understand the mechanism of selective inhibition. | The binding of the selective inhibitor ARM1 resulted in a more stable protein conformation compared to the non-selective one. | nih.gov |

| LTA4H with LTA4 | To characterize the step-by-step catalytic mechanism. | Combined with QM/MM, it detailed the epoxide opening and subsequent twisting of the triene moiety, stabilized by TYR267 and TYR378. | mdpi.com |

| 5-LOX with orthosteric and allosteric inhibitors | To elucidate different inhibition mechanisms. | Showed how an allosteric inhibitor induced significant conformational changes distant from the active site, thereby inhibiting protein activity. | mdpi.com |

| LTA4H with chalcogen-containing inhibitors | To understand inhibitor mobility and binding. | Indicated that some selective LTA4H inhibitors may be highly mobile and possess multiple binding poses. | mdpi.com |

Pharmacological Modulation of Leukotriene A4 Pathways

Strategies Targeting Leukotriene A4 Biosynthesis

The biosynthesis of LTA4 is a critical step in the production of all leukotrienes. creative-proteomics.comontosight.ai This process begins with the release of arachidonic acid from the cell membrane, which is then converted to LTA4 by the sequential action of 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP). frontiersin.orgmdpi.comacs.org Therefore, targeting these two proteins presents a key strategy for inhibiting the entire leukotriene cascade. ucl.ac.uk

5-Lipoxygenase Inhibitors

5-Lipoxygenase (5-LO) is the enzyme that directly catalyzes the conversion of arachidonic acid into LTA4. creative-proteomics.comontosight.ai Inhibitors of 5-LO block the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). frontiersin.orgwikipedia.org These inhibitors can be broadly classified based on their mechanism of action. researchgate.net

One class of 5-LO inhibitors acts through redox-active mechanisms, interfering with the iron atom in the active site of the enzyme. frontiersin.orgresearchgate.net Another class, known as iron-ligand inhibitors, also targets this iron atom but with weaker redox properties. frontiersin.orgresearchgate.net A third category includes non-redox-type inhibitors. researchgate.net

Research has identified several compounds that inhibit 5-LO. Zileuton is a well-known example of a 5-LO inhibitor. creative-proteomics.comfrontiersin.org Other compounds that have been investigated for their 5-LO inhibitory activity include AA-861, BWA4C, C06, and CJ-13,610. frontiersin.org Natural products such as baicalein, caffeic acid, curcumin, and nordihydroguaiaretic acid (NDGA) have also demonstrated the ability to inhibit 5-LO. mdpi.comwikipedia.org

Table 1: Examples of 5-Lipoxygenase (5-LO) Inhibitors

| Inhibitor | Class/Mechanism | Source/Type |

|---|---|---|

| Zileuton | Iron-ligand inhibitor frontiersin.org | Pharmaceutical Drug creative-proteomics.comfrontiersin.org |

| AA-861 | 5-LO inhibitor frontiersin.org | Research Compound frontiersin.org |

| BWA4C | Iron-ligand inhibitor frontiersin.org | Research Compound frontiersin.org |

| C06 | 5-LO inhibitor frontiersin.org | Research Compound frontiersin.org |

| CJ-13,610 | 5-LO inhibitor frontiersin.org | Research Compound frontiersin.org |

| Baicalein | 5-LO inhibitor wikipedia.org | Natural Product wikipedia.org |

| Caffeic acid | 5-LO inhibitor wikipedia.org | Natural Product wikipedia.org |

| Curcumin | 5-LO inhibitor wikipedia.org | Natural Product wikipedia.org |

| Nordihydroguaiaretic acid (NDGA) | Redox-active inhibitor frontiersin.org | Natural Product wikipedia.org |

5-Lipoxygenase Activating Protein (FLAP) Inhibitors

5-Lipoxygenase-activating protein (FLAP) is an essential protein that facilitates the transfer of arachidonic acid to 5-LO, a necessary step for leukotriene synthesis. patsnap.comacs.orgnih.gov FLAP inhibitors work by binding to this protein, thereby preventing the formation of the complex with 5-LO and arachidonic acid and halting the production of leukotrienes. patsnap.comscbt.com This mechanism makes FLAP inhibitors effective at blocking the synthesis of both LTB4 and cysteinyl leukotrienes. nih.gov

The development of FLAP inhibitors has been an active area of research for treating inflammatory conditions like asthma and cardiovascular disease. patsnap.comacs.orgnih.gov MK-886 was a pioneering FLAP inhibitor that demonstrated the viability of this therapeutic approach. nih.govscbt.com Following this, other compounds were developed, including MK-0591 and veliflapon (B164845) (also known as BAY-X-1005 or DG-031). nih.govscbt.com More recent research has led to the development of next-generation FLAP inhibitors such as AM679, BI 665915, and AZD5718. acs.orgscbt.comopnme.com

Table 2: Examples of 5-Lipoxygenase Activating Protein (FLAP) Inhibitors

| Inhibitor | Also Known As | Key Research Finding |

|---|---|---|

| MK-886 | A representative FLAP inhibitor that binds directly to FLAP, preventing its interaction with arachidonic acid. scbt.com | |

| MK-0591 | Showed promise in clinical trials for inflammatory diseases. nih.govscbt.com | |

| Veliflapon | BAY-X-1005, DG-031 | Showed promise in clinical trials for inflammatory diseases. nih.gov |

| AM679 | A noteworthy example that exerts anti-inflammatory effects by disrupting leukotriene production. scbt.com | |

| BI 665915 | A selective and highly potent FLAP antagonist suitable for in vitro and in vivo studies. opnme.com | |

| AZD5718 | A FLAP inhibitor that underwent early clinical development for coronary artery disease. acs.org |

Strategies Targeting this compound Hydrolase (LTA4H)